Bexirestrant, also known by its developmental code SCO-120, is a selective estrogen receptor degrader developed by Sun Pharmaceutical Industries. It is designed to target estrogen receptor alpha, particularly in the context of treating estrogen receptor-positive breast cancer. Bexirestrant is characterized by its chromene core structure linked to an azetidine base, which contributes to its pharmacological activity. The compound has been identified as a potent degrader of both wild-type and mutant forms of the estrogen receptor, demonstrating significant efficacy in preclinical models of breast cancer.
Bexirestrant is classified as a selective estrogen receptor degrader (SERD). This classification is based on its mechanism of action, which involves binding to the estrogen receptor and promoting its degradation. SERDs are particularly relevant in the treatment of breast cancers that express estrogen receptors, as they can effectively inhibit the proliferative signaling pathways activated by estrogen. Bexirestrant is noted for its oral bioavailability, making it a promising candidate for outpatient treatment regimens .
The synthesis of bexirestrant involves several key steps that focus on constructing the chromene core and azetidine base. While specific synthetic routes are proprietary to Sun Pharmaceutical, general methodologies for synthesizing similar compounds often include:
These synthetic strategies ensure that bexirestrant maintains its desired pharmacological properties while optimizing yield and purity .
Bexirestrant has a molecular formula of C29H26F3NO2, with a molecular weight of approximately 481.52 g/mol. The structural features include:
The three-dimensional configuration allows for effective binding within the ligand-binding domain of the estrogen receptor, facilitating its degradation .
Bexirestrant undergoes several key chemical interactions upon administration:
These reactions are critical for its efficacy as an antineoplastic agent .
The mechanism of action for bexirestrant involves:
This process not only inhibits estrogen-mediated signaling but also promotes apoptosis in ER-positive breast cancer cells .
Bexirestrant exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent against breast cancer .
Bexirestrant is primarily investigated for its role in treating hormone receptor-positive breast cancer. Its applications include:
Despite promising preclinical data, further clinical development was halted due to commercial considerations .
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8